5-Bromo-6-methoxybenzo[d]thiazol-2-amine

Catalog No.
S3573043
CAS No.
80689-47-0
M.F
C8H7BrN2OS
M. Wt
259.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-methoxybenzo[d]thiazol-2-amine

CAS Number

80689-47-0

Product Name

5-Bromo-6-methoxybenzo[d]thiazol-2-amine

IUPAC Name

5-bromo-6-methoxy-1,3-benzothiazol-2-amine

Molecular Formula

C8H7BrN2OS

Molecular Weight

259.13 g/mol

InChI

InChI=1S/C8H7BrN2OS/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11)

InChI Key

HKUIAGDFAVEANL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)SC(=N2)N)Br

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)N)Br

5-Bromo-6-methoxybenzo[d]thiazol-2-amine is an organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a benzo[d]thiazole moiety. The molecular formula for this compound is C8H7BrN2OSC_8H_7BrN_2OS, and it has a molecular weight of approximately 259.12 g/mol. The compound features a thiazole ring that is fused to a benzene ring, which contributes to its chemical properties and potential biological activities. The presence of the bromine atom and the methoxy group enhances its reactivity and solubility in various solvents, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful for synthesizing derivatives.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, allowing for the introduction of additional substituents on the benzene ring.
  • Condensation Reactions: The amine group can react with carbonyl compounds to form imines or other condensation products.

These reactions are fundamental in organic synthesis and are often employed to create more complex molecules from simpler precursors.

The synthesis of 5-Bromo-6-methoxybenzo[d]thiazol-2-amine typically involves the following steps:

  • Starting Material Preparation: The synthesis often begins with 4-(3,4-dimethoxyphenyl)thiazol-2-amine.
  • Bromination Reaction: The compound is treated with bromine in a suitable solvent such as glacial acetic acid at elevated temperatures (e.g., 80 °C) to facilitate the bromination at the desired position on the thiazole ring.
  • Isolation and Purification: After the reaction is complete, the product can be isolated through crystallization or chromatography techniques.

This method allows for efficient production of 5-Bromo-6-methoxybenzo[d]thiazol-2-amine with high purity levels suitable for further applications in research or industry .

5-Bromo-6-methoxybenzo[d]thiazol-2-amine finds utility in several fields:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Its reactive functional groups make it a valuable building block for constructing more complex organic molecules.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Studies on similar compounds have shown that benzothiazole derivatives can interact with various biological targets, including enzymes and receptors involved in disease processes. These interactions often lead to modulation of biological pathways, making such compounds candidates for drug development. Further research is needed to elucidate the specific interaction mechanisms of 5-Bromo-6-methoxybenzo[d]thiazol-2-amine with biological targets.

Several compounds share structural similarities with 5-Bromo-6-methoxybenzo[d]thiazol-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Bromo-6-methoxybenzo[d]thiazol-2-amineContains a bromine atom and methoxy groupPotential antimicrobial activity
2-Bromo-6-methoxybenzothiazoleSimilar structure but different substitution patternUsed mainly as an intermediate in organic synthesis
6-Bromo-5-methoxybenzo[d]thiazol-2-aminoDifferent position of bromine and methoxy groupsMay exhibit different biological activities

These comparisons illustrate how variations in substitution patterns can influence the chemical behavior and biological activity of benzothiazole derivatives.

XLogP3

2.7

Dates

Last modified: 07-26-2023

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